Ro 32-7315

Description

Properties

CAS No. |

219613-02-2 |

|---|---|

Molecular Formula |

C22H35N3O5S |

Molecular Weight |

453.6 g/mol |

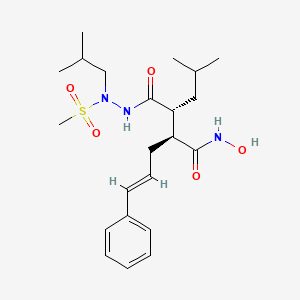

IUPAC Name |

(2S,3R)-N-hydroxy-5-methyl-3-[[2-methylpropyl(methylsulfonyl)amino]carbamoyl]-2-[(E)-3-phenylprop-2-enyl]hexanamide |

InChI |

InChI=1S/C22H35N3O5S/c1-16(2)14-20(21(26)23-25(15-17(3)4)31(5,29)30)19(22(27)24-28)13-9-12-18-10-7-6-8-11-18/h6-12,16-17,19-20,28H,13-15H2,1-5H3,(H,23,26)(H,24,27)/b12-9+/t19-,20+/m0/s1 |

InChI Key |

BACZSFOSMGICGM-WQEUXLNQSA-N |

SMILES |

CC(C)CC(C(CC=CC1=CC=CC=C1)C(=O)NO)C(=O)NN(CC(C)C)S(=O)(=O)C |

Isomeric SMILES |

CC(C)C[C@H]([C@H](C/C=C/C1=CC=CC=C1)C(=O)NO)C(=O)NN(CC(C)C)S(=O)(=O)C |

Canonical SMILES |

CC(C)CC(C(CC=CC1=CC=CC=C1)C(=O)NO)C(=O)NN(CC(C)C)S(=O)(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(1-(hydroxycarbamoyl)-4-phenyl-3-butenyl)-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide Ro 32-7315 Ro-32-7315 |

Origin of Product |

United States |

Foundational & Exploratory

Ro 32-7315: A Technical Guide to its Mechanism of Action as a Selective TACE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 32-7315 is a potent and selective, orally active hydroxamic acid-based inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity profile, and its effects in preclinical models. The information presented herein is intended to support further research and development of TACE inhibitors for inflammatory diseases.

Core Mechanism of Action: TACE Inhibition

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of TACE. TACE is a zinc-dependent metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release the soluble, biologically active 17 kDa TNF-α cytokine.[1] By inhibiting TACE, this compound effectively blocks this final step in TNF-α production, thereby reducing the levels of soluble TNF-α, a key mediator of inflammation.[1]

The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency against TACE.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 Value | Reference(s) |

| Recombinant TACE | Enzymatic Assay | 5.2 nM | [1] |

| TNF-α Release | THP-1 Cells (LPS-induced) | 350 ± 14 nM | [1] |

| TNF-α Release | Rat Whole Blood (LPS-induced) | 110 ± 18 nM | [1] |

| TNF-α Release | Human Whole Blood (LPS-induced) | 2.4 ± 0.5 µM | [1] |

Selectivity Profile

A critical aspect of a therapeutic TACE inhibitor is its selectivity over other related metalloproteinases, particularly the Matrix Metalloproteinases (MMPs), to minimize off-target effects. This compound has been shown to be highly selective for TACE over a range of MMPs.[2]

Table 2: Selectivity Profile of this compound against MMPs

| MMP Target | IC50 Value | Fold Selectivity vs. TACE (approx.) | Reference(s) |

| MMP-1 | 500 nM | ~96-fold | [2] |

| MMP-2 | 250 nM | ~48-fold | [2] |

| MMP-3 | 210 nM | ~40-fold | [2] |

| MMP-8 | - | Not selective | [2] |

| MMP-9 | 100 nM | ~19-fold | [2] |

| MMP-13 | 110 nM | ~21-fold | [2] |

Note: One source states a 100-500 fold selectivity over MMPs-1, -2, -3, -9, and -13.[2]

In Vivo Efficacy

The inhibitory effect of this compound on TNF-α production has been confirmed in animal models of inflammation. Oral administration of this compound demonstrated a dose-dependent reduction of systemic TNF-α levels following a lipopolysaccharide (LPS) challenge in rats.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Endpoint | Route of Administration | ED50 Value | Reference(s) |

| Wistar Rats | Inhibition of LPS-induced systemic TNF-α release | Oral | 25 mg/kg | [1] |

Signaling Pathway

This compound acts on the TACE-mediated signaling pathway, which is a crucial control point for inflammation. The diagram below illustrates the central role of TACE in the release of soluble TNF-α and the point of intervention for this compound.

Experimental Protocols

Recombinant TACE Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on purified, recombinant TACE.

Materials:

-

Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat# 930-ADB)[3][4]

-

Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[3][4]

-

Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0[3][4]

-

This compound (test inhibitor)

-

96-well black microplates

-

Fluorescent plate reader

Procedure:

-

Dilute recombinant human TACE to a working concentration (e.g., 0.2 ng/µL) in Assay Buffer.[3][4]

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add a fixed volume of the diluted TACE to each well of the 96-well plate.

-

Add the serially diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., to a final concentration of 10-20 µM).[3][4]

-

Immediately begin kinetic reading on a fluorescent plate reader at excitation and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation, 405 nm emission).[3][4]

-

Monitor the increase in fluorescence over time.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

LPS-Induced TNF-α Release in THP-1 Cells and Whole Blood

This cellular assay measures the ability of this compound to inhibit TNF-α production in a more physiologically relevant context.

Materials:

-

THP-1 cells or fresh human/rat whole blood

-

RPMI-1640 medium and Fetal Bovine Serum (for THP-1 cells)

-

Lipopolysaccharide (LPS) from E. coli or Salmonella abortus equi[2]

-

This compound

-

96-well cell culture plates

-

TNF-α ELISA kit

Procedure:

-

For THP-1 Cells: Seed THP-1 cells in 96-well plates at a density of 5x10^5 cells/mL.[2]

-

For Whole Blood: Use fresh heparinized whole blood.

-

Pre-treat the cells or whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells or blood with LPS (e.g., 1 µg/mL for THP-1, 5 µg/mL for PBMCs) to induce TNF-α production.[2]

-

Incubate for a set period (e.g., 4 hours for THP-1, up to 24 hours for whole blood) at 37°C in a 5% CO2 incubator.[2]

-

After incubation, centrifuge the plates to pellet the cells/blood cells.

-

Collect the supernatant (for THP-1) or plasma (for whole blood).

-

Quantify the concentration of TNF-α in the supernatant/plasma using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α release for each this compound concentration and determine the IC50 value.

In Vivo LPS-Induced Endotoxemia Model in Rats

This in vivo model assesses the oral efficacy of this compound in a living organism.

Materials:

-

Wistar rats[1]

-

Lipopolysaccharide (LPS)

-

This compound formulated for oral gavage

-

Vehicle control

-

Blood collection supplies

-

TNF-α ELISA kit

Procedure:

-

Fast rats overnight prior to the experiment.

-

Administer this compound or vehicle control orally (p.o.) by gavage at various doses (e.g., 0.3, 3, 30 mg/kg).[5]

-

After a specified time post-drug administration (e.g., 2 hours), challenge the rats with an intravenous (i.v.) or intraperitoneal (i.p.) injection of LPS (e.g., 30 µg/kg).[5]

-

At the time of peak TNF-α response (typically 1-2 hours post-LPS challenge), collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).[5]

-

Process the blood to obtain plasma.

-

Measure the plasma TNF-α concentrations using an ELISA kit.

-

Determine the dose-dependent inhibition of TNF-α production and calculate the ED50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TACE. Its mechanism of action, centered on the blockade of TNF-α release, has been robustly demonstrated through in vitro enzymatic and cellular assays, as well as in vivo models of inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of inflammation and drug development, facilitating further investigation into the therapeutic potential of TACE inhibition.

References

- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]

Ro 32-7315: A Potent and Selective TACE Inhibitor for Inflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, plays a central role in the pathogenesis of numerous inflammatory diseases. The biological activity of TNF-α is primarily mediated by its soluble form, which is released from the cell surface through proteolytic cleavage of its membrane-bound precursor, pro-TNF-α. This cleavage is catalyzed by the TNF-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). The critical role of TACE in activating TNF-α has established it as a significant therapeutic target for the development of novel anti-inflammatory agents.

Ro 32-7315, chemically identified as (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide, is a potent and selective inhibitor of TACE.[1] Developed by Roche, this orally active compound has demonstrated significant efficacy in both in vitro and in vivo models of inflammation.[1] Although its clinical development was halted due to limited oral bioavailability, the extensive preclinical data on this compound provide a valuable case study for researchers in the field of metalloproteinase inhibitors and anti-inflammatory drug discovery. This technical guide provides a comprehensive overview of this compound, including its inhibitory potency and selectivity, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized across a range of enzymatic and cellular assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Source |

| Recombinant TACE | 5.2 | [1] |

Table 1: In Vitro Inhibitory Potency of this compound against TACE. This table showcases the high affinity of this compound for its primary target enzyme.

| Cell System | Stimulant | IC50 | Source |

| THP-1 Cells | LPS | 350 ± 14 nM | [1] |

| Human Whole Blood | LPS | 2.4 ± 0.5 µM | [1] |

| Rat Whole Blood | LPS | 110 ± 18 nM | [1] |

Table 2: Inhibition of LPS-Induced TNF-α Release by this compound in Cellular Assays. This table highlights the cellular efficacy of this compound in inhibiting the release of the key inflammatory cytokine, TNF-α.

| Animal Model | Parameter | ED50 | Source |

| Wistar Rats | Inhibition of LPS-induced systemic TNF-α release | 25 mg/kg (oral) | [1] |

Table 3: In Vivo Efficacy of this compound. This table presents the effective dose of this compound in a relevant animal model of inflammation.

| MMP | Selectivity Fold (over TACE) | Note | Source |

| MMP-1 | 100-500 | [2] | |

| MMP-2 | 100-500 | [2] | |

| MMP-3 | 100-500 | [2] | |

| MMP-8 | Not selective | [2] | |

| MMP-9 | 100-500 | [2] | |

| MMP-13 | 100-500 | [2] |

Table 4: Selectivity Profile of this compound against Matrix Metalloproteinases (MMPs). This table illustrates the selectivity of this compound for TACE over other related metalloproteinases, a crucial factor for minimizing off-target effects.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Caption: Workflow for the in vitro TACE inhibition assay.

References

- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

Ro 32-7315: An In-Depth Technical Guide to ADAM17 Inhibition and its Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ro 32-7315, a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE). This document details the core mechanism of action, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Core Concept: ADAM17 Inhibition by this compound

ADAM17 is a transmembrane sheddase responsible for the proteolytic release of the extracellular domains of a wide array of membrane-bound proteins. This process, known as ectodomain shedding, is a critical step in the activation and signaling of numerous factors involved in inflammation, immunity, and cancer progression. Key substrates of ADAM17 include the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR).

This compound is a hydroxamate-based small molecule inhibitor that potently and selectively targets the catalytic zinc-binding site of ADAM17, thereby preventing the shedding of its substrates. By inhibiting ADAM17, this compound effectively blocks the release of soluble TNF-α and the transactivation of EGFR signaling, making it a valuable tool for studying the physiological and pathological roles of ADAM17 and a potential therapeutic agent for inflammatory diseases and cancer.

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against ADAM17 (TACE)

| Assay Type | Target | IC50 | Reference |

| Enzymatic Assay | Recombinant Human TACE (ADAM17) | 5.2 nM | [1][2] |

Table 2: Cellular Inhibitory Activity of this compound on LPS-Induced TNF-α Release

| Cell System | Species | IC50 | Reference |

| THP-1 Cell Line | Human | 350 ± 14 nM | [1] |

| Whole Blood | Human | 2.4 ± 0.5 µM | [1] |

| Whole Blood | Rat | 110 ± 18 nM | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | ED50 / Effective Dose | Reference |

| LPS-induced systemic TNF-α release | Wistar Rat | Inhibition of TNF-α release | ED50 = 25 mg/kg (oral) | [1] |

| Adjuvant-induced arthritis | Allen and Hamburys Hooded Rat | Reduction of paw swelling | 2.5, 5, 10, 20 mg/kg (i.p., twice daily) resulted in 42%, 71%, 83%, and 93% reduction, respectively | [1] |

Table 4: Selectivity Profile of this compound against other Matrix Metalloproteinases (MMPs)

| MMP Target | IC50 (nM) | Reference |

| MMP-1 (Collagenase-1) | 500 | [3][4] |

| MMP-2 (Gelatinase-A) | 250 | [3][4] |

| MMP-3 (Stromelysin-1) | 210 | [3][4] |

| MMP-7 (Matrilysin) | 310 | [3][4] |

| MMP-9 (Gelatinase-B) | 100 | [3][4] |

| MMP-12 (Macrophage elastase) | 11 | [3] |

| MMP-13 (Collagenase-3) | 110 | [3][4] |

Signaling Pathways

ADAM17 inhibition by this compound impacts two major signaling cascades: the TNF-α pathway and the EGFR transactivation pathway.

ADAM17-Mediated TNF-α Processing and Signaling

ADAM17 is the primary enzyme responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form. Soluble TNF-α then binds to its receptors (TNFR1 and TNFR2) on target cells, initiating a pro-inflammatory signaling cascade. This compound blocks this initial cleavage step, thereby reducing the levels of soluble TNF-α and dampening the subsequent inflammatory response.[5]

ADAM17-Mediated EGFR Ligand Shedding and EGFR Transactivation

ADAM17 also cleaves and activates several membrane-bound ligands of the Epidermal Growth Factor Receptor (EGFR), such as Heparin-Binding EGF-like growth factor (HB-EGF) and Amphiregulin (AREG).[6][7][8] The release of these soluble ligands leads to the activation of EGFR on the same (autocrine) or neighboring (paracrine) cells. This transactivation of EGFR signaling can promote cell proliferation, migration, and survival, and is implicated in cancer progression. This compound, by inhibiting ADAM17, prevents the shedding of these EGFR ligands, thereby blocking downstream EGFR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Recombinant Human TACE (ADAM17) Enzymatic Assay

This protocol is for determining the in vitro inhibitory activity of compounds against recombinant human ADAM17 using a fluorogenic substrate.[9][10][11]

Materials:

-

Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat # 930-ADB)

-

Fluorogenic peptide substrate: Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2 (e.g., R&D Systems, Cat # ES003), 2 mM stock in DMSO.

-

Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35 (w/v), pH 9.0. Note: Avoid salts like CaCl₂, NaCl, and Na₂SO₄ as they can inhibit TACE activity.

-

96-well black microplates.

-

Fluorescent plate reader with excitation at 320 nm and emission at 405 nm.

-

This compound or other test compounds.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Dilute recombinant human TACE to 0.4 ng/µL in Assay Buffer.

-

Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.

-

Add 25 µL of the diluted TACE enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Dilute the fluorogenic substrate to 20 µM in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the diluted substrate to each well. The final enzyme concentration will be 0.1 ng/µL (10 ng/well).

-

Immediately read the fluorescence intensity in kinetic mode for at least 5 minutes at 37°C.

-

Calculate the reaction rates (Vmax) from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using a suitable software.

References

- 1. chondrex.com [chondrex.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 4. mdpi.com [mdpi.com]

- 5. Reactome | TNF-α is cleaved by ADAM17 (TACE) [reactome.org]

- 6. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. rndsystems.com [rndsystems.com]

Ro 32-7315: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its evaluation.

Chemical Identity

-

Full Chemical Name: (2S,3R)-2-cinnamyl-N-hydroxy-3-(2-isobutyl-2-(methylsulfonyl)hydrazine-1-carbonyl)-5-methylhexanamide

-

Alternative Name: (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide

-

CAS Number: 219613-02-2

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of TACE (ADAM17). TACE is a key enzyme responsible for the proteolytic processing of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[2][3] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Cell-Based Assay (LPS-induced TNF-α release) | IC50 (nM) |

| TACE (ADAM17) | 5.2[4] | THP-1 cells | 350 |

| MMP-1 (Collagenase-1) | 500[5] | Human Whole Blood | 2400 |

| MMP-2 (Gelatinase-A) | 250[5] | Rat Whole Blood | 110 |

| MMP-3 (Stromelysin-1) | 210[5] | ||

| MMP-7 (Matrilysin) | 310[5] | ||

| MMP-9 (Gelatinase-B) | 100[5] | ||

| MMP-12 (Macrophage Elastase) | 11[5] | ||

| MMP-13 (Collagenase-3) | 110[5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Endpoint | Efficacy |

| LPS-induced Endotoxemia (Rat) | Oral | Inhibition of systemic TNF-α release | ED50 = 25 mg/kg |

| Adjuvant-Induced Arthritis (Rat) | 2.5, 5, 10, and 20 mg/kg, i.p., twice daily | Reduction of secondary paw swelling | 42%, 71%, 83%, and 93% reduction, respectively |

Experimental Protocols

In Vitro LPS-Induced TNF-α Release Assay in Human Whole Blood

This protocol is a general guideline for assessing the inhibitory effect of this compound on TNF-α production in a physiologically relevant ex vivo setting.

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes.

-

This compound stock solution (in DMSO).

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).

-

RPMI 1640 medium.

-

96-well cell culture plates.

-

Human TNF-α ELISA kit.

-

CO2 incubator (37°C, 5% CO2).

-

Centrifuge.

Procedure:

-

Prepare serial dilutions of this compound in RPMI 1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

In a 96-well plate, add 25 µl of the diluted this compound or vehicle control (RPMI with the same DMSO concentration).

-

Add 200 µl of fresh whole blood to each well.

-

Add 25 µl of LPS solution (final concentration of 1-10 ng/ml) to stimulate TNF-α production. For the unstimulated control, add 25 µl of RPMI medium.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes a widely used animal model of inflammatory arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds like this compound.

Materials:

-

Male Lewis or Wistar rats (6-8 weeks old).

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml).

-

This compound formulation for intraperitoneal (i.p.) or oral administration.

-

P caliper or plethysmometer for paw volume measurement.

-

Scoring system for clinical assessment of arthritis.

Procedure:

-

On day 0, induce arthritis by a single intradermal injection of 100 µl of CFA into the plantar surface of the right hind paw of each rat.[6]

-

Randomly divide the animals into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle according to the desired dosing regimen (e.g., daily i.p. injections starting from day 0 or at the onset of disease).

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure the volume of both the injected (primary lesion) and contralateral (uninjected, secondary lesion) hind paws at regular intervals (e.g., every 2-3 days) using a plethysmometer or caliper.

-

Clinically score the severity of arthritis in all four paws based on a predefined scoring system (e.g., 0 = normal, 4 = severe swelling and erythema with ankylosis).

-

At the end of the study (e.g., day 14-21), euthanize the animals and collect paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Compare the paw volumes and arthritis scores between the this compound-treated and vehicle control groups to determine the efficacy of the compound.

Visualizations

Signaling Pathway of TACE-Mediated TNF-α Processing

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Workflow for In Vitro TNF-α Release Assay

References

- 1. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forward and Reverse Signaling Mediated by Transmembrane Tumor Necrosis Factor-Alpha and TNF Receptor 2: Potential Roles in an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hh.um.es [hh.um.es]

- 4. journals.asm.org [journals.asm.org]

- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Ro 32-7315: An In-depth Technical Guide for the Study of TNF-alpha Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17), and its application in the study of TNF-alpha biology. This document details the compound's mechanism of action, summarizes its in vitro and in vivo activities, and provides detailed experimental protocols for its use in research settings.

Core Concepts: Mechanism of Action

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis. It is initially synthesized as a 26 kDa type II transmembrane protein (pro-TNF-alpha). The release of the soluble, biologically active 17 kDa form of TNF-alpha is mediated by the proteolytic cleavage of the extracellular domain of pro-TNF-alpha. This cleavage is primarily catalyzed by the zinc-dependent metalloproteinase, TACE, also known as ADAM17.[1]

This compound is a hydroxamate-based inhibitor that potently and selectively targets TACE.[1][2] By inhibiting TACE, this compound blocks the processing of pro-TNF-alpha, thereby reducing the levels of soluble TNF-alpha. This mechanism makes this compound a valuable tool for investigating the physiological and pathological roles of TNF-alpha in various biological systems.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound in various experimental systems.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Parameter | Value | Reference |

| Recombinant TACE | IC50 | 5.2 nM | [3] |

| THP-1 Cells (LPS-induced TNF-alpha release) | IC50 | 350 ± 14 nM | [3] |

| Human Whole Blood (LPS-induced TNF-alpha release) | IC50 | 2.4 ± 0.5 µM | [3] |

| Rat Whole Blood (LPS-induced TNF-alpha release) | IC50 | 110 ± 18 nM | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dose | Effect | Reference |

| Wistar Rats (LPS-induced systemic TNF-alpha release) | Oral | 25 mg/kg | ED50 | [3] |

| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p., twice daily | 2.5 mg/kg | 42% reduction in paw swelling | [3] |

| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p., twice daily | 5 mg/kg | 71% reduction in paw swelling | [3] |

| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p., twice daily | 10 mg/kg | 83% reduction in paw swelling | [3] |

| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p., twice daily | 20 mg/kg | 93% reduction in paw swelling | [3] |

| Healthy Human Volunteers (ex vivo LPS-induced TNF-alpha release) | Oral | 450 mg (single dose) | 42% mean inhibition over 4 hours | [3] |

| Rat Model of Pneumococcal Meningitis | i.p. | Not specified | Reduced TNF levels in CSF and hippocampal apoptosis | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study TNF-alpha biology.

In Vitro TACE Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against recombinant TACE using a fluorogenic substrate.

Materials:

-

Recombinant human TACE (rhTACE)

-

Fluorogenic TACE substrate (e.g., MOCA-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij 35[1]

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO.

-

In a 96-well black microplate, add 100 ng/ml of rhTACE to each well.[1]

-

Add the desired concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding 5 µM of the fluorogenic TACE substrate to each well.[1]

-

Immediately place the plate in a fluorometer and monitor the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 325/400 nm for MOCA-based substrates) at room temperature.[1]

-

Record the fluorescence at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LPS-Induced TNF-alpha Release in THP-1 Cells

This protocol details the procedure for assessing the effect of this compound on TNF-alpha release from the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS).

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO

-

24-well cell culture plates

-

Human TNF-alpha ELISA kit

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium. For differentiation into a macrophage-like phenotype, treat cells with PMA (e.g., 50 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.

-

Seed the differentiated or undifferentiated THP-1 cells into 24-well plates at a density of 5 x 10^5 cells/ml in a final volume of 1 ml per well.[6]

-

Prepare various concentrations of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

-

Pre-incubate the cells with the different concentrations of this compound or vehicle (medium with DMSO) for 1 hour at 37°C in a humidified 5% CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[6] Include a non-stimulated control (no LPS).

-

Incubate the plates for 4 hours at 37°C in a humidified 5% CO2 incubator.[6]

-

After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatants.

-

Measure the concentration of TNF-alpha in the supernatants using a human TNF-alpha ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-alpha release for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value as described in the previous protocol.

Ex Vivo LPS-Induced TNF-alpha Release in Whole Blood

This protocol describes the assessment of this compound's effect on TNF-alpha production in a more physiologically relevant ex vivo whole blood system.

Materials:

-

Freshly drawn human or rat whole blood collected in heparinized tubes.

-

RPMI-1640 medium.

-

LPS from Salmonella enteritidis or E. coli.

-

This compound.

-

DMSO.

-

Sterile, pyrogen-free microplates.

-

Human or Rat TNF-alpha ELISA kit.

Procedure:

-

Within 2 hours of collection, dilute the whole blood 1:5 with RPMI-1640 medium.[7]

-

Add 25 µl of the diluted blood to each well of a sterile microplate.[8]

-

Add various concentrations of this compound or vehicle (DMSO) to the wells.

-

Incubate for 30 minutes at 37°C.

-

Incubate the plates at 37°C for 3 to 24 hours.[8]

-

After incubation, centrifuge the plates and collect the plasma supernatant.

-

Measure the TNF-alpha concentration in the plasma using the appropriate ELISA kit.

-

Calculate the percent inhibition and IC50 value as previously described.

In Vivo Adjuvant-Induced Arthritis in Rats

This protocol provides a general framework for evaluating the efficacy of this compound in a rat model of inflammatory arthritis.

Materials:

-

Lewis or Wistar rats.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

This compound.

-

Vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

-

Calipers for paw measurement.

-

Scoring system for arthritis severity.

Procedure:

-

Induce arthritis by a single intradermal injection of CFA (e.g., 0.1 mL) into the plantar surface of one hind paw.

-

On the day of induction (Day 0), begin treatment with this compound or vehicle. Administer the compound intraperitoneally (i.p.) twice daily at doses ranging from 2.5 to 20 mg/kg.[3]

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.

-

Score the severity of arthritis in the non-injected paws on a scale of 0-4.

-

Continue treatment for a predefined period (e.g., 14 days).[3]

-

At the end of the study, euthanize the animals and collect blood for cytokine analysis and paws for histological examination.

-

Compare the paw swelling, arthritis scores, and histological changes between the this compound-treated groups and the vehicle-treated control group.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of TNF-alpha and the action of this compound.

Caption: Mechanism of this compound action on TNF-alpha processing.

Caption: In vitro experimental workflow for testing this compound.

Caption: Simplified TNF-alpha signaling pathway via TNFR1.

References

- 1. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]

- 3. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinase Inhibition Lowers Mortality and Brain Injury in Experimental Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of TACE/ADAM17 in Inflammatory Diseases

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a membrane-anchored sheddase critical to the regulation of inflammatory processes.[1][2] By cleaving and releasing the extracellular domains of a vast array of transmembrane proteins, including cytokines, cytokine receptors, growth factors, and adhesion molecules, ADAM17 orchestrates a multitude of signaling pathways central to the initiation and propagation of inflammation.[3][4] Dysregulated ADAM17 activity is implicated in the pathophysiology of numerous inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][5] This makes it a compelling therapeutic target.[4][6] This technical guide provides an in-depth exploration of ADAM17's function, its role in key inflammatory signaling cascades, its involvement in specific diseases, and detailed methodologies for its study, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction to TACE/ADAM17

First identified as the enzyme responsible for processing membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) into its soluble, active form, TACE/ADAM17 is a type-I transmembrane zinc-dependent metalloproteinase.[1][2] Subsequent research has revealed that ADAM17 has a broad substrate repertoire, with over 80 known membrane-tethered proteins.[1][5][7] This extensive substrate profile underscores its pleiotropic role in diverse biological processes, including immunity, tissue regeneration, and development.[8][9]

The structure of ADAM17 consists of several domains: a pro-domain that maintains latency, a catalytic metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, a transmembrane domain, and a cytoplasmic tail which is a hub for regulatory interactions.[10] The activity of ADAM17 is tightly controlled at multiple levels, including its maturation, trafficking to the cell surface guided by inactive Rhomboid proteins (iRhoms), and inhibition by the endogenous Tissue Inhibitor of Metalloproteinase 3 (TIMP-3).[11][12]

The Central Role of TACE/ADAM17 in Inflammation

ADAM17 functions as a molecular switch in inflammation. Its sheddase activity can either activate or inactivate signaling pathways depending on the substrate. The release of pro-inflammatory cytokines like TNF-α amplifies the inflammatory response, while the shedding of cytokine receptors can modulate cellular sensitivity to these mediators.[9][11]

Key inflammatory substrates of ADAM17 include:

-

Pro-inflammatory Cytokines: Primarily TNF-α, a pivotal cytokine in many autoimmune diseases.[2]

-

Cytokine Receptors: TNF-Receptor I and II (TNF-RI, TNF-RII), and the Interleukin-6 Receptor (IL-6R).[11][13] Shedding of these receptors generates soluble forms that can have both agonistic and antagonistic effects.

-

Epidermal Growth Factor Receptor (EGFR) Ligands: Such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG), which are crucial for tissue repair and regeneration but can also contribute to inflammatory cell signaling.[1][14]

-

Adhesion Molecules: L-selectin and VCAM-1, which mediate leukocyte trafficking to sites of inflammation.[8][13]

Key Signaling Pathways Modulated by TACE/ADAM17

ADAM17 is a central node in at least three major signaling pathways implicated in inflammatory diseases: TNF-α signaling, IL-6 trans-signaling, and EGFR signaling.[11]

TNF-α Signaling Pathway

ADAM17-mediated cleavage of membrane-bound pro-TNF-α is the rate-limiting step for the release of soluble TNF-α (sTNF-α).[2] sTNF-α is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades (e.g., NF-κB, MAPK) that drive the expression of inflammatory genes.[15]

References

- 1. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of ADAM17 in metabolic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADAM17 as a therapeutic target in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ADAM17, shedding, TACE as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ADAM17: a molecular switch to control inflammation and tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

Ro 32-7315 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This enzyme is a critical sheddase responsible for the proteolytic processing and release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a key mediator in numerous inflammatory diseases. This technical guide provides an in-depth overview of the target validation studies for this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Primary Target and Mechanism of Action

The principal molecular target of this compound is TACE/ADAM17.[1][2] TACE is a zinc-dependent metalloproteinase that cleaves the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form.[1] The inhibition of TACE by this compound is a key mechanism for its anti-inflammatory effects.[1][3] The development of this compound was based on a succinate hydroxamate scaffold, designed for potent and orally active TACE inhibition.[3] While showing high potency for TACE, this compound demonstrates selectivity over many other matrix metalloproteinases (MMPs).[3] However, its development was discontinued due to limited oral bioavailability.

Signaling Pathway Context

The therapeutic rationale for targeting TACE with this compound is rooted in the central role of TNF-α in inflammatory signaling cascades. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of TNF-α production through the activation of transcription factors such as NF-κB.[4] Once released, soluble TNF-α binds to its receptors (TNFR1 and TNFR2), initiating downstream signaling pathways, including the MAP kinase (MAPK) and NF-κB pathways, which further amplify the inflammatory response. By blocking the initial release of TNF-α, this compound can effectively dampen these pro-inflammatory signaling cascades.

Furthermore, TACE is implicated in the shedding of other cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR).[5][6] This suggests that TACE inhibition could have broader therapeutic applications, including in oncology.[5]

Quantitative Inhibitory Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target Enzyme | IC50 (nM) | Source |

| Recombinant TACE | 5.2 | [1][2][4][7] |

Table 1: In Vitro Inhibitory Potency of this compound against TACE

| Matrix Metalloproteinase (MMP) | IC50 (nM) | Source |

| MMP-1 | 500 | [8] |

| MMP-2 | 250 | [8] |

| MMP-3 | 210 | [8] |

| MMP-7 | 310 | [8] |

| MMP-9 | 100 | [8] |

| MMP-12 | 11 | [8] |

| MMP-13 | 110 | [8] |

Table 2: Selectivity Profile of this compound against Various MMPs

| Cellular System | Assay | IC50 | Source |

| THP-1 Cell Line | LPS-induced TNF-α release | 350 ± 14 nM | [1][4][7] |

| Human Whole Blood | LPS-induced TNF-α release | 2.4 ± 0.5 µM | [1][4][7] |

| Rat Whole Blood | LPS-induced TNF-α release | 110 ± 18 nM | [1][4][7] |

Table 3: Cellular Activity of this compound in Inhibiting TNF-α Release

| Animal Model | Administration Route | Parameter Measured | ED50 | Source |

| Wistar Rats | Oral | Inhibition of LPS-induced systemic TNF-α release | 25 mg/kg | [1][4] |

| Allen and Hamburys Hooded Rats | Intraperitoneal (twice daily) | Reduction of adjuvant-induced secondary paw swelling | - | [1] |

Table 4: In Vivo Efficacy of this compound

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of this compound's target and activity.

Recombinant TACE Inhibition Assay

-

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified recombinant TACE.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant TACE enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic TACE substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation/emission wavelengths of 325/400 nm).[9]

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for TNF-α Release (THP-1 Cells)

-

Objective: To measure the inhibitory effect of this compound on LPS-induced TNF-α release from a human monocytic cell line.

-

Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound at various concentrations

-

ELISA kit for human TNF-α

-

-

Procedure:

-

Culture THP-1 cells to the desired density.

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/ml) to induce TNF-α production and release.[3]

-

Incubate the cells for a defined period (e.g., 4 hours).[3]

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration.

-

Whole Blood Assay for TNF-α Release

-

Objective: To assess the activity of this compound in a more physiologically relevant ex vivo system.

-

Materials:

-

Freshly drawn human or rat whole blood

-

LPS

-

This compound at various concentrations

-

ELISA kit for human or rat TNF-α

-

-

Procedure:

-

Dispense heparinized whole blood into tubes.

-

Add various concentrations of this compound to the blood samples and incubate.

-

Add LPS to stimulate TNF-α release.

-

Incubate the blood samples at 37°C for a specified time.

-

Centrifuge the tubes to separate the plasma.

-

Measure the TNF-α concentration in the plasma using the appropriate ELISA kit.

-

Determine the IC50 value as described in the cellular assay protocol.

-

In Vivo Adjuvant-Induced Arthritis Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a rat model of chronic inflammation.

-

Materials:

-

Allen and Hamburys hooded rats[1]

-

Complete Freund's Adjuvant (CFA)

-

This compound solution for injection

-

Vehicle control

-

Calipers for paw measurement

-

-

Procedure:

-

Induce arthritis by injecting CFA into the subplantar region of one hind paw of each rat.

-

On the day of adjuvant injection (day 0) and for a specified duration (e.g., 14 days), administer this compound (e.g., 2.5, 5, 10, and 20 mg/kg, i.p., twice daily) or vehicle to different groups of rats.[1]

-

Monitor the development of secondary paw swelling in the non-injected paw over the course of the study using calipers.

-

At the end of the study, assess other parameters such as lesion score and joint mobility.[1]

-

Compare the paw swelling and other inflammatory parameters between the this compound-treated groups and the vehicle-treated group to determine the efficacy of the compound.

-

Visualizations

This compound Mechanism of Action

Caption: Mechanism of action of this compound in inhibiting TNF-α release.

Experimental Workflow for Cellular TNF-α Release Assay

Caption: Workflow for determining the IC50 of this compound in a cellular assay.

TACE-Mediated Signaling Cascade

Caption: The role of TACE in the TNF-α signaling pathway and its inhibition by this compound.

References

- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ro 32-7315: A Technical Overview of a Potent TACE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-7315 is a potent and selective, orally active inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1] TACE is a key enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, biologically active form.[1] The excessive production of soluble TNF-α is implicated in the pathophysiology of numerous inflammatory diseases, making TACE a compelling therapeutic target. This technical guide provides a comprehensive overview of the effects of this compound, including its inhibitory activity, experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of TACE, thereby blocking its enzymatic activity. This inhibition prevents the shedding of pro-TNF-α from the cell surface, leading to a reduction in the levels of soluble TNF-α.[1][2] Beyond its primary effect on TNF-α, the inhibition of TACE by this compound also impacts other signaling pathways by preventing the cleavage of various other cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR).[3][4]

Quantitative Data on Inhibitory Effects

The inhibitory potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/System | IC50 Value | Reference(s) |

| Recombinant Human TACE | 5.2 nM | [2] |

| LPS-induced TNF-α release in THP-1 cells | 350 ± 14 nM | [5] |

| LPS-induced TNF-α release in rat whole blood | 110 ± 18 nM | [5] |

| LPS-induced TNF-α release in human whole blood | 2.4 ± 0.5 µM | [5] |

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Species | Dosing | Effect | ED50 | Reference(s) |

| LPS-induced systemic TNF-α release | Wistar Rat | Oral administration | Dose-dependent inhibition | 25 mg/kg | [5] |

| Adjuvant-induced arthritis | Allen and Hamburys Hooded Rat | 2.5, 5, 10, and 20 mg/kg, i.p., twice daily for 14 days | Dose-dependent reduction in secondary paw swelling (42%, 71%, 83%, and 93% respectively) | - | [5] |

| Ex vivo LPS-induced TNF-α release in healthy volunteers | Human | 450 mg, single oral dose | 42% mean inhibition over 4 hours | - | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard techniques and published studies involving this compound and other TACE inhibitors.

Recombinant TACE Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of TACE.

-

Reagents and Materials: Recombinant human TACE (secreted mature form), fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2), assay buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0), this compound, and a fluorescent plate reader.[6]

-

Procedure:

-

Dilute recombinant TACE and the fluorogenic substrate in the assay buffer to their working concentrations.

-

Add a solution of this compound at various concentrations to the wells of a microplate.

-

Initiate the enzymatic reaction by adding the TACE enzyme to the wells.

-

Immediately after, add the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).[6]

-

Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

LPS-Induced TNF-α Release in THP-1 Cells

This cell-based assay assesses the ability of this compound to inhibit TNF-α production in a human monocytic cell line.

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For differentiation into macrophage-like cells, treat the cells with phorbol 12-myristate 13-acetate (PMA).

-

Induction of TNF-α Release:

-

Seed the differentiated THP-1 cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce TNF-α production and release.[7]

-

Incubate the cells for a defined period (e.g., 4 hours).[7]

-

-

Quantification of TNF-α:

-

Collect the cell culture supernatants.

-

Quantify the concentration of soluble TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7][8]

-

Determine the IC50 value of this compound by analyzing the dose-response curve.

-

Adjuvant-Induced Arthritis in Rats

This in vivo model is used to evaluate the anti-inflammatory and anti-arthritic effects of this compound.

-

Induction of Arthritis:

-

Drug Administration:

-

Administer this compound or vehicle control to the rats according to the specified dosing regimen (e.g., intraperitoneally, twice daily) starting from the day of adjuvant injection and continuing for a defined period (e.g., 14 days).[5]

-

-

Assessment of Arthritis:

-

Monitor the development of arthritis by measuring the volume of the secondary (non-injected) paw at regular intervals using a plethysmometer.[11]

-

Clinically score the severity of arthritis based on erythema and swelling of the paws.[12]

-

At the end of the study, radiological and histological analyses of the joints can be performed to assess bone and cartilage damage.[11]

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of TACE with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its mechanism of action, centered on the inhibition of TNF-α release and modulation of EGFR signaling, highlights its therapeutic potential for inflammatory disorders. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in the study of TACE inhibitors and their effects. However, it is important to note that the clinical development of this compound was discontinued due to limited oral bioavailability.[2] Despite this, it remains a valuable tool for preclinical research into the roles of TACE in health and disease.

References

- 1. ipo.lbl.gov [ipo.lbl.gov]

- 2. scielo.br [scielo.br]

- 3. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. TACE Activation by MAPK-Mediated Regulation of Cell Surface Dimerization and TIMP3 Association - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Adjuvant-Induced Arthritis Model [chondrex.com]

- 10. researchgate.net [researchgate.net]

- 11. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ro 32-7315: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] TACE is a key enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[1] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study TNF-α biology and inflammatory responses.

Mechanism of Action

This compound is a hydroxamate-based inhibitor that chelates the zinc ion in the active site of TACE, thereby blocking its enzymatic activity.[4] This inhibition prevents the shedding of the extracellular domain of various cell surface proteins, most notably pro-TNF-α. The accumulation of membrane-bound TNF-α and the reduction of soluble TNF-α in the cell culture supernatant are key indicators of this compound activity.[4][5]

Signaling Pathway

Caption: Inhibition of TACE by this compound blocks the release of soluble TNF-α.

Quantitative Data

The inhibitory activity of this compound on TNF-α release has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Type/System | Stimulus | IC50 of this compound (nM) | Reference |

| Recombinant TACE | - | 5.2 | [1][6] |

| THP-1 (human monocytic cell line) | LPS | 350 ± 14 | [1][6] |

| Human Whole Blood | LPS | 2400 ± 500 | [1][6] |

| Rat Whole Blood | LPS | 110 ± 18 | [1][6] |

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells

This protocol describes a method to assess the efficacy of this compound in inhibiting the release of TNF-α from lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

DMSO (vehicle for this compound)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.[4]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[6]

-

Pre-treatment: Add the desired concentrations of this compound to the wells containing THP-1 cells. Include a vehicle control (DMSO only). Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.[4]

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[4]

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

-

TNF-α Measurement: Quantify the concentration of soluble TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Protocol 2: Detection of Membrane-Bound TNF-α Accumulation

This protocol outlines a flow cytometry-based method to detect the accumulation of membrane-bound pro-TNF-α on the cell surface following treatment with this compound.

Materials:

-

THP-1 cells or other suitable cell line (e.g., PBMCs)

-

Complete culture medium

-

This compound

-

LPS

-

FITC- or PE-conjugated anti-human TNF-α antibody

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 10 µM) and stimulate with LPS as described in Protocol 1.[4][5]

-

Cell Harvesting: After the incubation period, gently harvest the cells and wash them twice with cold FACS buffer.

-

Antibody Staining: Resuspend the cells in FACS buffer containing a fluorescently labeled anti-human TNF-α antibody. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

Flow Cytometry: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

-

Data Analysis: Compare the mean fluorescence intensity (MFI) of cells treated with this compound to that of vehicle-treated cells to determine the increase in membrane-bound TNF-α.[4][5]

Experimental Workflow

References

- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]

- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

Ro 32-7315 solubility in DMSO for stock solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 32-7315 is a potent, selective, and orally active inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, biologically active form.[1] By inhibiting TACE, this compound effectively blocks the release of TNF-α, a critical pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1] This compound has demonstrated efficacy in cellular and animal models of inflammation, making it a valuable tool for research in immunology, oncology, and neuroinflammation.[2][3][4]

Quantitative Data Summary

The following tables provide essential quantitative data for the preparation and application of this compound solutions.

Table 1: this compound Solubility and Stock Solution Preparation in DMSO

| Parameter | Value | Reference |

| Molecular Weight | 453.59 g/mol | [5] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [5] |

| Example Volumes for Stock Solutions | See calculations below | [5][6] |

| 1 mg in 0.22 mL DMSO | 10 mM | [5][6] |

| 1 mg in 0.44 mL DMSO | 5 mM | [5][6] |

| 1 mg in 2.20 mL DMSO | 1 mM | [5][6] |

| 5 mg in 0.22 mL DMSO | 50 mM | [5][6] |

Table 2: Recommended Working Concentrations for this compound

| Application | Species/Cell Type | Effective Concentration | Reference |

| In-vitro (TACE Inhibition) | Recombinant TACE | IC₅₀: 5.2 nM | [1][3] |

| In-vitro (MMP Inhibition) | MMP-1, -2, -3, -7, -9, -13 | IC₅₀: 110-500 nM | [7] |

| MMP-12 | IC₅₀: 11 nM | [7] | |

| In-vitro (TNF-α Release) | THP-1 Monocytic Cells | IC₅₀: 350 nM | [1][3] |

| Rat Whole Blood | IC₅₀: 110 nM | [1][3] | |

| Human Whole Blood | IC₅₀: 2.4 µM | [1][3] | |

| In-vivo (TNF-α Release) | Wistar Rats (oral admin.) | ED₅₀: 25 mg/kg | [1][3] |

| In-vivo (Anti-inflammatory) | Hooded Rats (i.p. admin.) | 2.5 - 20 mg/kg (twice daily) | [1][8] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations.

Materials:

-

This compound powder (MW: 453.59 g/mol )

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated precision balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-analysis Calculation:

-

To prepare a 10 mM stock solution, the required mass of this compound must be calculated.

-

Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock:

-

Mass (mg) = 10 mM x 1 mL x 453.59 g/mol = 4.536 mg

-

-

-

Weighing the Compound:

-

Tare the precision balance with a sterile microcentrifuge tube.

-

Carefully weigh out the calculated amount of this compound powder (e.g., 4.54 mg) and place it into the tube.

-

-

Solubilization:

-

Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the tube containing the powder. For 4.54 mg, add 1.0 mL of DMSO.

-

Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with solubilization if necessary. Visually inspect the solution to ensure no particulates remain.

-

-

Storage and Handling:

-

For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.[5][9]

-

For short-term storage (days to weeks), the solution can be kept at 4°C.[5]

-

Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

-

When creating working dilutions, use an appropriate aqueous buffer or cell culture medium. Note that the final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

-

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of TACE/ADAM17. This prevents the shedding of pro-TNF-α from the cell surface, thereby blocking the release of soluble TNF-α and inhibiting subsequent pro-inflammatory signaling cascades.

References

- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. targetmol.com [targetmol.com]

- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | TargetMol [targetmol.com]

Application Notes and Protocols: Ro 32-7315 in THP-1 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a key enzyme responsible for the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, biologically active form. In inflammatory conditions, the overproduction of soluble TNF-α is a major pathogenic factor. By inhibiting TACE, this compound effectively reduces the release of soluble TNF-α, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases.

The human monocytic cell line, THP-1, is widely used as a model to study the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), THP-1 cells produce and release significant amounts of TNF-α, mimicking the in vivo response of macrophages. Therefore, the use of this compound in LPS-stimulated THP-1 cells provides a robust in vitro system to investigate the efficacy and mechanism of TACE inhibitors.

Mechanism of Action

This compound acts as a selective inhibitor of TACE. The signaling pathway is initiated by the recognition of LPS by Toll-like receptor 4 (TLR4) on the surface of THP-1 cells. This triggers an intracellular signaling cascade, leading to the activation of transcription factors such as NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including TNF-α. The newly synthesized TNF-α is then transported to the cell membrane as a transmembrane precursor, pro-TNF-α. TACE, a membrane-bound metalloproteinase, cleaves pro-TNF-α at a specific site, releasing the soluble 17 kDa TNF-α ectodomain into the extracellular space. This compound specifically inhibits this cleavage step, resulting in the accumulation of membrane-bound TNF-α and a significant reduction in the levels of secreted soluble TNF-α.[1][2]

Quantitative Data: Effective Concentration of this compound in THP-1 Cells

The following table summarizes the reported effective concentrations of this compound in inhibiting TNF-α release from THP-1 cells.

| Parameter | Cell Line | Stimulant | Value | Reference |

| IC50 | THP-1 | LPS | 350 ± 14 nM | [1][2] |

| IC50 | THP-1 | LPS | 350 nM | [2] |

Experimental Protocols

Herein are detailed protocols for key experiments involving the use of this compound in THP-1 cells.

1. Inhibition of LPS-Induced TNF-α Release in THP-1 Cells

This protocol describes how to determine the inhibitory effect of this compound on the release of soluble TNF-α from LPS-stimulated THP-1 cells.

-

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Plate reader

-

-

Protocol:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-